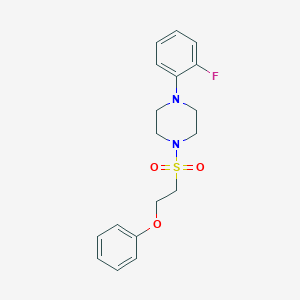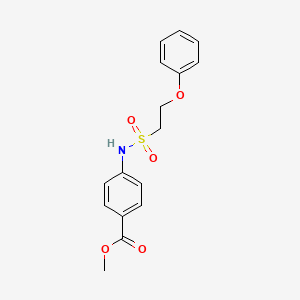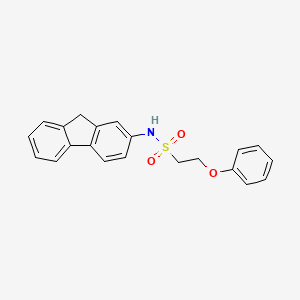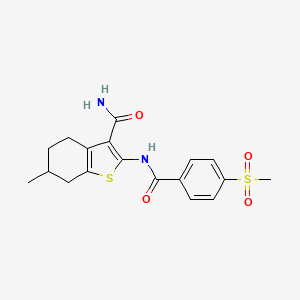
1-(2-fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine, also known as FPEPS, is an important synthetic compound with a wide range of applications in the scientific research field. FPEPS is a piperazine derivative that has been used in a variety of research studies, including drug development, biochemical and physiological studies, and laboratory experiments.
Mechanism of Action
1-(2-fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine acts as an agonist for the serotonin 5-HT1A receptor, which is involved in the regulation of various physiological processes, including appetite, sleep, and mood. This compound also acts as an antagonist for the dopamine D2 receptor, which is involved in the regulation of various physiological processes, including reward, motivation, and cognition.
Biochemical and Physiological Effects
The effects of this compound on the biochemical and physiological processes of cells and organisms have been studied in a variety of research studies. This compound has been found to have a variety of effects on cellular processes, including the regulation of gene expression, cell proliferation, and cell differentiation. This compound has also been found to have a variety of effects on physiological processes, including the regulation of appetite, sleep, and mood.
Advantages and Limitations for Lab Experiments
1-(2-fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine has a number of advantages for laboratory experiments. It is a relatively stable compound that can be synthesized with relative ease and is relatively inexpensive to purchase. Additionally, this compound has a wide range of applications in laboratory experiments, including drug development, biochemical and physiological studies, and cell culture experiments.
However, this compound also has a number of limitations for laboratory experiments. It is not suitable for use in experiments involving animals, as it is toxic to them. Additionally, this compound is not suitable for use in experiments involving humans, as it has not been approved for use in humans.
Future Directions
The potential future directions for 1-(2-fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine research are numerous. This compound could be used in further research studies to investigate its effects on various cellular and physiological processes. Additionally, this compound could be used in further research studies to investigate its potential therapeutic applications, such as its potential use as a drug for the treatment of various diseases and disorders. Additionally, this compound could be used to develop novel drugs and to study the effects of various compounds on cellular systems. Finally, this compound could be used in further research studies to investigate its potential applications in other fields, such as agriculture and food science.
Synthesis Methods
1-(2-fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine is synthesized from 3-fluorophenyl-2-chloroethanesulfonate, which is then reacted with 4-chloro-2-bromo-N-methylpiperazine. This reaction is conducted in aqueous solution, using a strong base such as sodium hydroxide. The reaction yields this compound as the final product.
Scientific Research Applications
1-(2-fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine has been used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and laboratory experiments. In drug development, this compound has been used as an intermediate in the synthesis of novel drugs. In biochemical and physiological studies, this compound has been used to study the effects of various compounds on cellular systems, such as the nervous system and the cardiovascular system. In laboratory experiments, this compound has been used to study the effects of various compounds on cell cultures and other organisms.
properties
IUPAC Name |
1-(2-fluorophenyl)-4-(2-phenoxyethylsulfonyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c19-17-8-4-5-9-18(17)20-10-12-21(13-11-20)25(22,23)15-14-24-16-6-2-1-3-7-16/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBSEZSUOPAUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6495578.png)
![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)butanamide](/img/structure/B6495582.png)
![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6495594.png)
![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6495595.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]ethyl}propanamide](/img/structure/B6495596.png)
![2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)butanamide](/img/structure/B6495598.png)
![2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B6495610.png)
![2-{[4-amino-5-(3,4-dimethylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B6495614.png)
![2-{2-[(4-chlorophenyl)sulfanyl]acetamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6495646.png)



